

5-bromo-2-furamide chemical properties and reactivity

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Compound of Interest

Compound Name: 5-Bromo-2-furamide

Cat. No.: B1330254

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **5-bromo-2-furamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-furamide is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with both a bromine atom and a carboxamide group, offers multiple sites for chemical modification. The electron-rich furan core, combined with the reactive carbon-bromine bond and the versatile amide functionality, makes it an attractive scaffold for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to **5-bromo-2-furamide**, intended to support research and development in related fields.

Chemical and Physical Properties

The fundamental properties of **5-bromo-2-furamide** are summarized below. These data are crucial for designing synthetic routes, purification procedures, and for understanding the compound's behavior in various chemical environments.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ BrNO ₂	-
Molecular Weight	190.00 g/mol	[1]
IUPAC Name	5-bromofuran-2-carboxamide	-
CAS Number	29823-22-3	-
Appearance	Solid	[1]
LogP	0.86	[1]
LogSW	-1.23	[1]
Topological Polar Surface Area (tPSA)	56.2 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	1	[1]

Note: Data for the parent **5-bromo-2-furamide** is limited; some properties are inferred from closely related derivatives or computational models.

Reactivity and Reaction Mechanisms

The reactivity of **5-bromo-2-furamide** is dictated by its three primary functional components: the furan ring, the carbon-bromine bond, and the amide group.

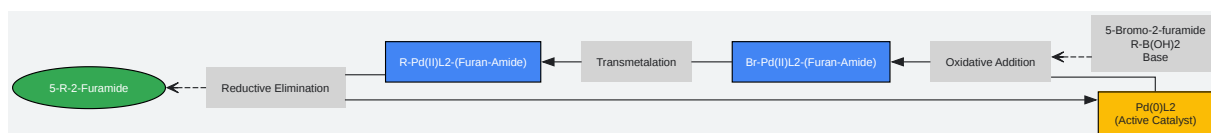
Reactions at the Carbon-Bromine Bond: Cross-Coupling

The C-Br bond at the 5-position is the most reactive site for transformations, particularly palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the bromo-substituent an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds.[2]

- **Suzuki-Miyaura Coupling:** This reaction couples **5-bromo-2-furamide** with boronic acids or esters to form 5-aryl-2-furamides. It is a highly versatile method for creating biaryl structures.

[3][4]

- Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 5-alkynyl-2-furamides.[2]
- Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling with various primary or secondary amines, leading to 5-amino-2-furamide derivatives.[5]

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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactions involving the Furan Ring

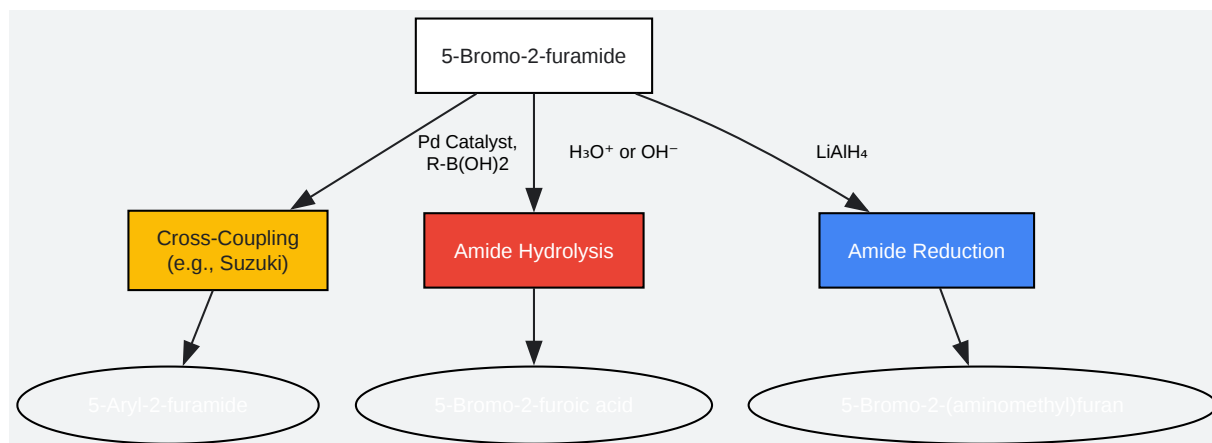
The furan ring is an electron-rich aromatic system, typically prone to electrophilic substitution. However, the amide group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.[6]

- Electrophilic Substitution: Reactions like nitration and sulfonation, if they occur, would be directed to the 4-position due to the directing effects of the existing substituents. Milder conditions are necessary to avoid ring-opening or polymerization.[6]

Reactions of the Amide Group

The amide functionality can undergo several characteristic reactions.

- Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding 5-bromo-2-furoic acid.[7]
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the amide to a 5-bromo-2-(aminomethyl)furan.



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Caption: Key reactive pathways of **5-bromo-2-furamide**.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and modification of **5-bromo-2-furamide**.

Protocol 1: Synthesis of 5-bromo-2-furamide

This is a two-step procedure starting from 2-furoic acid.

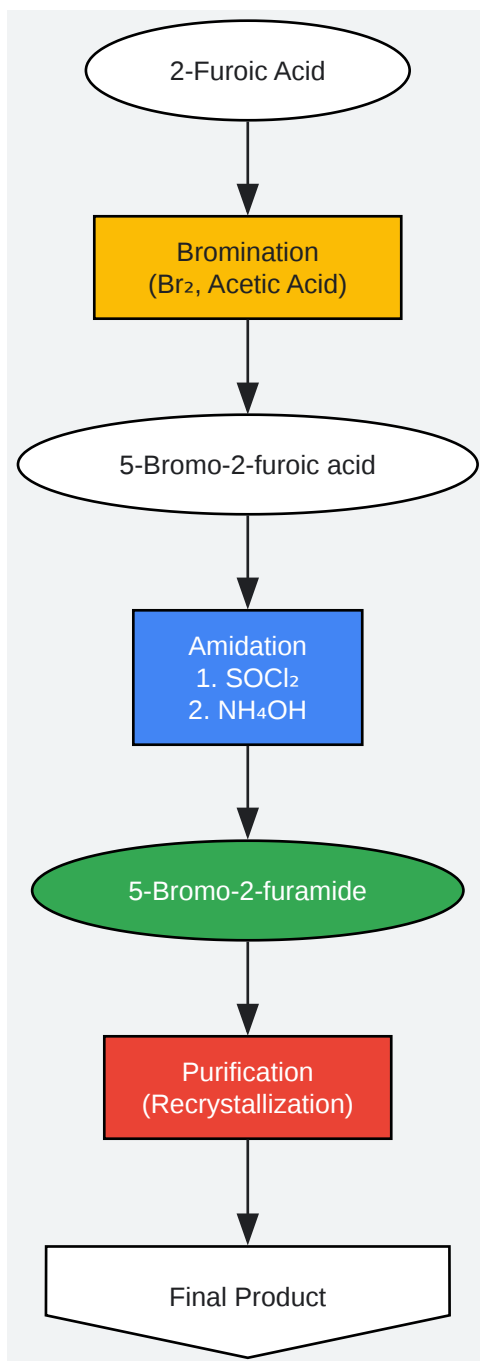
Step 1: Synthesis of 5-bromo-2-furoic acid

- **Reaction Setup:** In a flask protected from light, dissolve 2-furoic acid (1.0 equiv.) in a suitable solvent such as glacial acetic acid.
- **Bromination:** Cool the solution in an ice bath. Slowly add bromine (1.0-1.1 equiv.) dropwise while maintaining the temperature below 10 °C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

- Workup: Pour the reaction mixture into ice-cold water. The product, 5-bromo-2-furoic acid, will precipitate.
- Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product. The melting point should be approximately 188-190 °C.[7]

Step 2: Amidation of 5-bromo-2-furoic acid

- Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-bromo-2-furoic acid (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, 1.5-2.0 equiv.) and a catalytic amount of DMF.
- Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) for 2-4 hours until the solid dissolves and gas evolution ceases.
- Ammonia Addition: Cool the reaction mixture to 0 °C. In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide. Slowly add the cooled acyl chloride solution to the ammonium hydroxide with vigorous stirring, maintaining the temperature at 0 °C.
- Workup: A precipitate of **5-bromo-2-furamide** will form. Stir for an additional 30 minutes.
- Purification: Collect the crude product by filtration. Wash the solid with cold water and diethyl ether. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure **5-bromo-2-furamide**.



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